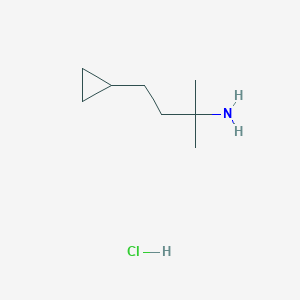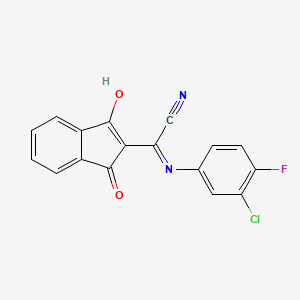![molecular formula C16H14ClN7O3S B14869856 N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B14869856.png)
N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide is a complex organic compound that belongs to the class of hydrazides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide typically involves multiple steps, including the formation of the pyrazole and triazine rings, followed by the introduction of the hydrazide group. Common reagents used in these reactions include hydrazine derivatives, chlorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a component in specialized industrial processes.
作用機序
The mechanism of action of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating biochemical pathways, or inducing cellular responses. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
類似化合物との比較
Similar Compounds
Similar compounds include other hydrazides and derivatives of pyrazole and triazine, such as:
- N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
- 2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide
特性
分子式 |
C16H14ClN7O3S |
|---|---|
分子量 |
419.8 g/mol |
IUPAC名 |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14ClN7O3S/c1-9-11(13(17)24(23-9)10-5-3-2-4-6-10)7-18-20-12(25)8-28-15-14(26)19-16(27)22-21-15/h2-7H,8H2,1H3,(H,20,25)(H2,19,22,26,27)/b18-7+ |
InChIキー |
MEEZGYDEKJOVRZ-CNHKJKLMSA-N |
異性体SMILES |
CC1=NN(C(=C1/C=N/NC(=O)CSC2=NNC(=O)NC2=O)Cl)C3=CC=CC=C3 |
正規SMILES |
CC1=NN(C(=C1C=NNC(=O)CSC2=NNC(=O)NC2=O)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14869788.png)
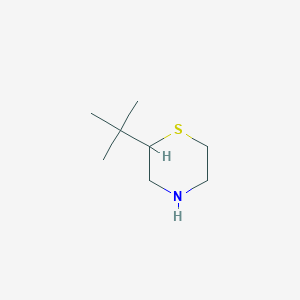
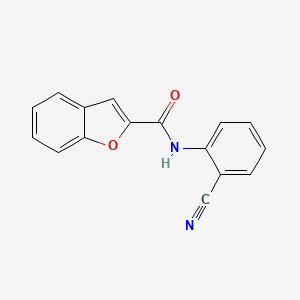
![N-(6-bromobenzo[d]thiazol-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B14869804.png)
![8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane](/img/structure/B14869816.png)
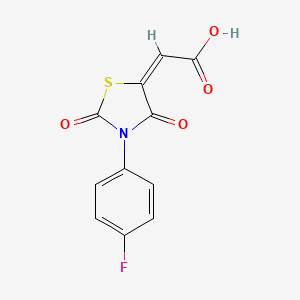
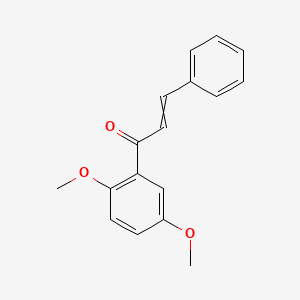
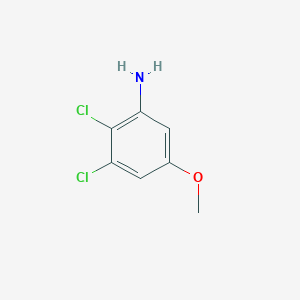
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14869855.png)

